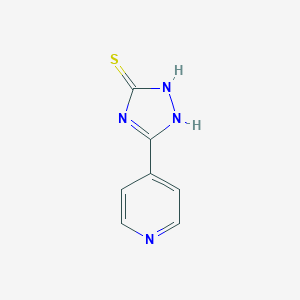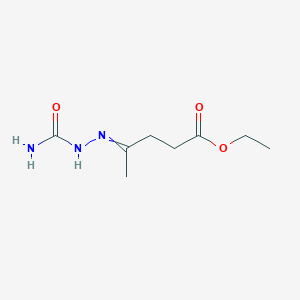
Ethyl 4-(carbamoylhydrazinylidene)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl (E)-4-(carbamoylhydrazono)pentanoate and is a yellowish liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of Ethyl 4-(carbamoylhydrazinylidene)pentanoate varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria. In agriculture, it acts as a plant growth regulator by regulating the expression of genes involved in plant growth and development.
Effets Biochimiques Et Physiologiques
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals. In agriculture, it has been shown to increase the yield and quality of crops by improving photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has several advantages for lab experiments, such as its ease of synthesis and availability. It is also stable under normal laboratory conditions and can be stored for long periods. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous systems. It also has limited stability in acidic or basic conditions.
Orientations Futures
There are several future directions for the research on Ethyl 4-(carbamoylhydrazinylidene)pentanoate. In medicine, further studies are needed to investigate its potential as a chemotherapeutic agent and its mechanism of action. In agriculture, research can be focused on optimizing its use as a plant growth regulator and pesticide. In material science, it can be explored as a precursor for the synthesis of new metal complexes and polymers with unique properties.
Conclusion:
In conclusion, Ethyl 4-(carbamoylhydrazinylidene)pentanoate is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in different applications.
Méthodes De Synthèse
Ethyl 4-(carbamoylhydrazinylidene)pentanoate can be synthesized through the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
Ethyl 4-(carbamoylhydrazinylidene)pentanoate has potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a precursor for the synthesis of metal complexes and polymers.
Propriétés
Numéro CAS |
14923-67-2 |
|---|---|
Nom du produit |
Ethyl 4-(carbamoylhydrazinylidene)pentanoate |
Formule moléculaire |
C8H15N3O3 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
ethyl 4-(carbamoylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C8H15N3O3/c1-3-14-7(12)5-4-6(2)10-11-8(9)13/h3-5H2,1-2H3,(H3,9,11,13) |
Clé InChI |
RAGIYDWASUYRBX-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)CC/C(=N\NC(=O)N)/C |
SMILES |
CCOC(=O)CCC(=NNC(=O)N)C |
SMILES canonique |
CCOC(=O)CCC(=NNC(=O)N)C |
Synonymes |
ethyl (4E)-4-(carbamoylhydrazinylidene)pentanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



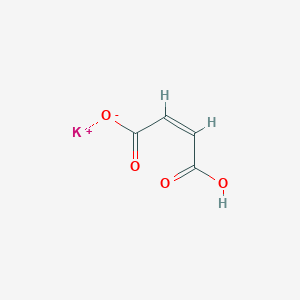
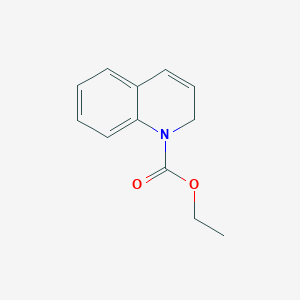
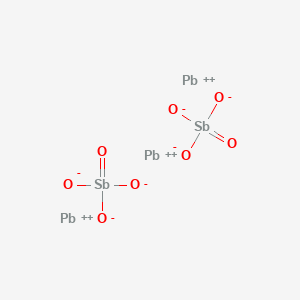

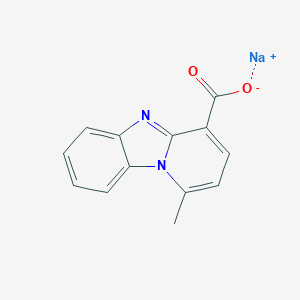
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)

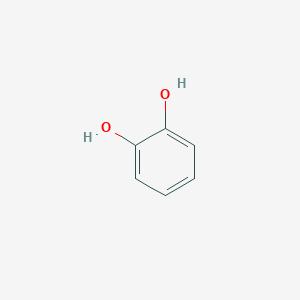
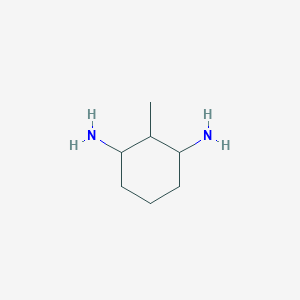
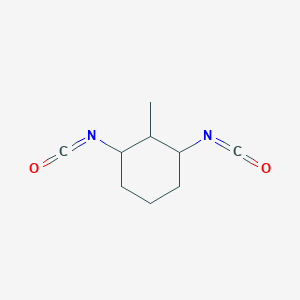
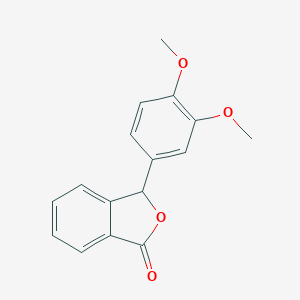

![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
